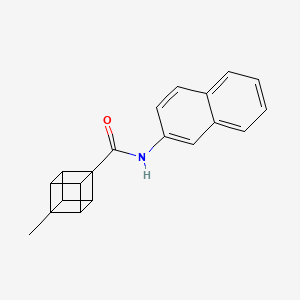
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide is a synthetic organic compound that features a cubane core structure Cubane is a highly strained, cubic hydrocarbon that has garnered interest due to its unique geometric and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide typically involves multiple steps, starting from commercially available cubane derivatives. One common approach is the functionalization of cubane with a carboxylic acid group, followed by the introduction of the naphthalene moiety through a coupling reaction. The final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the purification processes would be streamlined to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the cubane or naphthalene moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable subject for studying the properties of strained hydrocarbons and their reactivity.
Biology: It can be used as a probe to study biological interactions due to its distinct structural features.
Medicine: The compound may have potential as a drug candidate or a pharmacological tool, given its ability to interact with biological targets.
Industry: Its unique properties could be exploited in materials science for the development of novel materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism of action of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety may facilitate interactions with hydrophobic pockets, while the carboxamide group could form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
- N-(naphthalen-1-yl)cubane-1-carboxamide
- 8-methyl-N-(phenyl)cubane-1-carboxamide
- N-(naphthalen-2-yl)adamantane-1-carboxamide
Uniqueness
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide stands out due to the combination of the cubane core and the naphthalene moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of the carboxamide group further enhances its potential for interactions with biological targets and other molecules.
Propiedades
Fórmula molecular |
C20H17NO |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
4-methyl-N-naphthalen-2-ylcubane-1-carboxamide |
InChI |
InChI=1S/C20H17NO/c1-19-12-15-13(19)17-14(19)16(12)20(15,17)18(22)21-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12-17H,1H3,(H,21,22) |
Clave InChI |
UMSACAWDPDZLNI-UHFFFAOYSA-N |
SMILES canónico |
CC12C3C4C1C5C2C3C45C(=O)NC6=CC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)


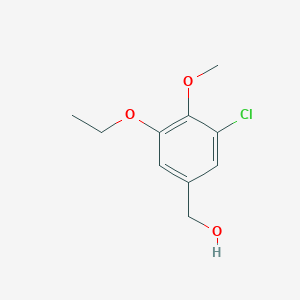
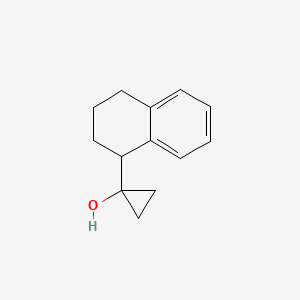



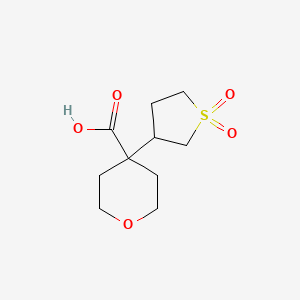
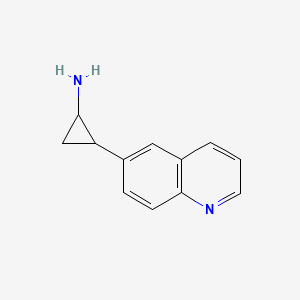
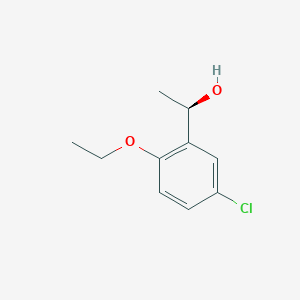

![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)
